(2S,3S,4S,5R,6S)-6-[2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
Benazepril Acyl-β-D-Glucuronide is a metabolite of benazepril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for treating hypertension. This compound is formed through the glucuronidation of benazepril, which is a common phase II metabolic pathway for drug elimination . The chemical formula of Benazepril Acyl-β-D-Glucuronide is C30H36N2O11, and it has a molecular weight of 600.61 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Benazepril Acyl-β-D-Glucuronide involves the glucuronidation of benazepril. This process typically requires the activation of the carboxyl group of benazepril, followed by its conjugation with glucuronic acid. The carboxyl groups are activated by thionyl chloride, followed by esterification with ethanol. Hydroxyl groups are derivatized via silylation by 1-(trimethylsilyl)imidazole .
Industrial Production Methods: In an industrial setting, the production of Benazepril Acyl-β-D-Glucuronide may involve the use of liver microsomes or recombinant enzymes to facilitate the glucuronidation process. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Benazepril Acyl-β-D-Glucuronide undergoes various chemical reactions, including hydrolysis and transacylation. These reactions are crucial for its metabolism and elimination from the body .
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of the glucuronide bond, resulting in the formation of benazepril and glucuronic acid. It typically occurs under acidic or enzymatic conditions.
Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another molecule, which can occur under physiological conditions.
Major Products: The major products formed from the hydrolysis of Benazepril Acyl-β-D-Glucuronide are benazepril and glucuronic acid .
Scientific Research Applications
Benazepril Acyl-β-D-Glucuronide has several scientific research applications:
Pharmacokinetics: It is used to study the metabolism and elimination of benazepril in the body.
Toxicology: The compound is used to investigate the potential toxic effects of benazepril and its metabolites.
Drug Development: It serves as a reference standard in the development and testing of new ACE inhibitors.
Biochemistry: The compound is used in studies related to glucuronidation and phase II metabolism.
Mechanism of Action
Benazepril Acyl-β-D-Glucuronide exerts its effects through the inhibition of the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, Benazepril Acyl-β-D-Glucuronide reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure . The molecular targets involved in this mechanism include the ACE enzyme and the angiotensin II receptors .
Comparison with Similar Compounds
Raloxifene O-Glucuronide: Another glucuronide metabolite used in the study of drug metabolism.
Silodosin O-Glucuronide: A glucuronide metabolite used in pharmacokinetic studies.
Diclofenac Acyl-β-D-Glucuronide: A metabolite of diclofenac used in toxicology research.
Uniqueness: Benazepril Acyl-β-D-Glucuronide is unique due to its specific role as a metabolite of benazepril, an ACE inhibitor. Its formation and metabolism provide valuable insights into the pharmacokinetics and pharmacodynamics of benazepril, making it a crucial compound in the study of hypertension treatment .
Properties
CAS No. |
1809324-41-1 |
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Molecular Formula |
C30H36N2O11 |
Molecular Weight |
600.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H36N2O11/c1-2-41-29(40)20(14-12-17-8-4-3-5-9-17)31-19-15-13-18-10-6-7-11-21(18)32(27(19)37)16-22(33)42-30-25(36)23(34)24(35)26(43-30)28(38)39/h3-11,19-20,23-26,30-31,34-36H,2,12-16H2,1H3,(H,38,39)/t19-,20-,23-,24-,25+,26-,30+/m0/s1 |
InChI Key |
YPGLPVMXYOHXMT-PSOMMEEJSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
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